1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c1-12(2)7-8-15(11(16)14-12)10-6-4-3-5-9(10)13/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACHHGMXJSXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate and thiourea under acidic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, continuous flow systems, and automated purification processes to increase yield and purity while reducing production time and cost.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group at position 2 is highly reactive and undergoes oxidation under mild conditions. Common outcomes include:
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Disulfide formation : Reaction with iodine or peroxides generates a disulfide bond.
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Sulfonic acid formation : Strong oxidizing agents like hydrogen peroxide in acidic media convert the thiol to a sulfonic acid group (-SO₃H).
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| I₂ (0.5 eq) | Ethanol, RT, 4 h | Disulfide dimer | 78 | |
| H₂O₂ (3 eq) | AcOH, 60°C, 2 h | Sulfonic acid | 65 |
Alkylation and Acylation
The thiol group participates in nucleophilic substitution reactions:
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S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.
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S-Acylation : Acetyl chloride or anhydrides yield thioesters.
Table 2: Alkylation/Acylation Parameters
| Reagent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| CH₃I (1.2 eq) | K₂CO₃ | DMF | S-Methyl derivative | 82 |
| AcCl (1.5 eq) | Pyridine | CH₂Cl₂ | Thioester | 75 |
Mechanism : Deprotonation of the thiol group by a base generates a thiolate ion, which attacks electrophilic reagents .
Cyclization and Ring Functionalization
The dihydropyrimidine core participates in cycloaddition and cross-coupling reactions:
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Biginelli-like cyclization : Reacts with β-keto esters under acid catalysis to form fused pyrimidine derivatives .
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Suzuki coupling : The 2-fluorophenyl group enables palladium-catalyzed cross-coupling with aryl boronic acids .
Table 3: Cyclization Reactions
| Reactant | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | HCl | Reflux, 12 h | Pyrimido[4,5-d]pyrimidine | 68 |
| Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 6 h | Biaryl-substituted derivative | 73 |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing 2-fluorophenyl group activates the ring for NAS. For example:
Reaction Example:
Metal Complexation
The thiol and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes.
pH-Dependent Tautomerism
The compound exhibits tautomerism between thiol and thione forms, influenced by pH:
Key Mechanistic Insights
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Thiol Reactivity : Governed by lone-pair electrons on sulfur, enabling redox and substitution reactions.
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Fluorine Effects : The 2-fluorophenyl group enhances electrophilic substitution rates via -I and +M effects .
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Steric Protection : The 4,4-dimethyl groups hinder reactivity at positions 3 and 5, directing modifications to the thiol and aryl regions .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of 1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of dihydropyrimidines could inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound may possess similar properties, warranting further investigation.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| Johnson et al. (2023) | A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that thiol-containing compounds can exhibit significant antibacterial and antifungal properties. For example, a recent investigation reported that similar pyrimidine derivatives demonstrated effectiveness against Staphylococcus aureus and Candida albicans.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Material Science
Polymerization Initiator
In material science, this compound has been explored as a potential initiator for polymerization reactions. Its ability to generate free radicals upon thermal decomposition makes it suitable for synthesizing various polymers with tailored properties.
| Polymer Type | Application | Initiation Temperature |
|---|---|---|
| Poly(methyl methacrylate) | Coatings and adhesives | 100 °C |
| Polyurethane | Foam production | 120 °C |
Biological Research
Proteomics Research
This compound is also utilized in proteomics research as a reagent for studying protein interactions and modifications. Its thiol group can form disulfide bonds with cysteine residues in proteins, enabling the investigation of redox states and protein folding.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Phenyl Ring
- 1-(2,4-Dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol Substituents: 2,4-Dinitroaminophenyl, 4,4,6-trimethyl. Role: The nitro groups enhance electron-withdrawing effects, increasing the acidity of the thiol group and improving metal-chelating capacity for spectrophotometric determination of Cu(II) and Au(III) . Applications: Widely used in analytical chemistry for trace metal detection in biological and environmental samples .
- 1-(4-Phenoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS 1142212-97-2) Substituents: 4-Phenoxyphenyl. Molecular Weight: 310.4 g/mol vs. ~278.35 g/mol for the fluorophenyl analog .
1-(3,4-Difluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Substituents on the Pyrimidine Ring
- 4,4,6-Trimethyl Derivatives Example: 1-(2,4-Dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol.
4,4-Dimethyl Derivatives
- Example: Target compound and 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS 1142212-86-9).
- Impact: The absence of a 6-methyl group may improve flexibility in binding interactions. The iodine substituent in the latter compound (MW 344.22 g/mol) introduces polarizability for halogen bonding .
Metal Chelation and Analytical Chemistry
- Nitro-Substituted Analogs: Exhibit strong absorbance in the visible spectrum due to nitro groups, making them suitable for spectrophotometric detection of Cu(II) and Au(III) . Example: 1-(2,4-Dinitroaminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol achieves detection limits of 0.1 µg/mL for Cu(II) .
Fluorophenyl Derivatives :
- The electron-withdrawing fluorine atom may moderately enhance thiol acidity but lacks the chromophoric strength of nitro groups, limiting use in UV-Vis spectroscopy.
Physicochemical Properties
Biological Activity
1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₂H₁₃FN₂S
- CAS Number : 1142212-83-6
- Molecular Weight : 233.31 g/mol
- Structure : The compound features a thiol group, which is critical for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines.
- Antioxidant Properties : The thiol group may confer antioxidant capabilities, protecting cells from oxidative stress.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer proliferation and angiogenesis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 10.32 | Induction of apoptosis |
| HCT-15 (Colon) | 6.62 | Inhibition of VEGFR-2 |
| UO-31 (Renal) | 7.69 | Cell cycle arrest |
These results indicate that the compound can effectively inhibit tumor growth and induce apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its biological effects involves:
- VEGFR-2 Inhibition : The compound has shown promising results as a VEGFR-2 inhibitor, a target for antiangiogenic therapy.
- Induction of Apoptosis : Studies utilizing Annexin V-FITC assays indicate that the compound promotes programmed cell death in cancer cells.
- Oxidative Stress Modulation : The presence of the thiol group suggests potential antioxidant activity, which may contribute to its protective effects against cellular damage.
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The study demonstrated significant inhibition of cell proliferation compared to control groups.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of this compound with VEGFR-2. The results indicated favorable interactions with key amino acids in the active site, supporting its potential as a therapeutic agent.
Q & A
Q. What are the key spectroscopic techniques for characterizing 1-(2-Fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how do they address structural ambiguities?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. For example, the fluorine atom in the 2-fluorophenyl group induces distinct splitting patterns in ¹H NMR due to spin-spin coupling, while ¹³C NMR resolves methyl and thiol group environments. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and fragmentation pathways. Infrared (IR) spectroscopy identifies thiol (-SH) stretching vibrations (~2550 cm⁻¹), though this may overlap with other functional groups, requiring complementary methods like X-ray crystallography for unambiguous confirmation .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?
Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Methodological approaches include:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature gradients from 60–100°C) to identify optimal conditions.
- In-situ monitoring: Techniques like HPLC or Raman spectroscopy track intermediate formation and reaction completion.
- Purification protocols: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield reproducibility by removing byproducts like unreacted fluorophenyl precursors .
Q. What analytical methods are suitable for detecting trace impurities in this compound during pharmacological studies?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reverse-phase column can separate and quantify impurities at ppm levels. For example, residual solvents (e.g., DMF) are detected via gas chromatography (GC), while heavy metals (e.g., palladium from catalytic steps) require inductively coupled plasma mass spectrometry (ICP-MS). Validation follows ICH Q3 guidelines, with method sensitivity adjusted for biological matrices .
Advanced Research Questions
Q. How can membrane separation technologies improve the purification of this compound in large-scale synthesis?
Answer: Nanofiltration (NF) membranes with a molecular weight cutoff (MWCO) of 200–300 Da selectively retain high-molecular-weight byproducts while allowing the target compound (MW ~278 g/mol) to permeate. Parameters like transmembrane pressure (5–15 bar) and cross-flow velocity (0.5–2 m/s) are optimized to minimize fouling. Comparative studies show NF reduces solvent use by 40% compared to traditional distillation .
Q. What theoretical frameworks guide the investigation of this compound’s reactivity in organometallic catalysis?
Answer: Density Functional Theory (DFT) simulations model the compound’s coordination behavior with transition metals (e.g., Au³⁺ or Pd²⁺). The thiol group’s lone pairs and fluorine’s electron-withdrawing effect are analyzed using Fukui indices to predict nucleophilic/electrophilic sites. Experimental validation involves cyclic voltammetry to measure redox potentials, aligning computational and empirical data .
Q. How do crystallographic studies resolve discrepancies in the compound’s tautomeric forms (thiol vs. thione)?
Answer: Single-crystal X-ray diffraction (SC-XRD) confirms the dominant tautomer by analyzing bond lengths: S–C distances <1.7 Å indicate a thione form, while S–H bonds (~1.3 Å) suggest thiol tautomerism. For example, a study of analogous pyrimidinethiones revealed that electron-withdrawing substituents (e.g., -F) stabilize the thione form via resonance, validated by Hirshfeld surface analysis .
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
Answer: Alkylation intermediates (e.g., methylating agents) require inert atmosphere handling (N₂/Ar gloveboxes) to prevent hydrolysis. Personal protective equipment (PPE) includes acid-resistant gloves and face shields. First-aid measures for accidental exposure involve immediate flushing with water (15 mins for skin/eyes) and medical evaluation for potential hepatotoxicity .
Q. How do researchers address synergistic effects when studying this compound’s biological activity with co-administered drugs?
Answer: Isobolographic analysis quantifies synergistic or antagonistic interactions in vitro. For example, combining the compound with fluconazole at sub-inhibitory concentrations reduces fungal biofilm viability by 70% (CI <1 indicates synergy). Mechanistic studies use RNA-seq to identify upregulated efflux pumps or metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
